![molecular formula C9H12O4 B2762174 2-(1-hydroxypropyl)-3-hydroxy-6-methyl-pyran-4(1H)-one CAS No. 138597-36-1](/img/structure/B2762174.png)
2-(1-hydroxypropyl)-3-hydroxy-6-methyl-pyran-4(1H)-one
Overview
Description
2-(1-hydroxypropyl)-3-hydroxy-6-methyl-pyran-4(1H)-one, also known as HHPMP, is a pyranone derivative that has been studied for its potential applications in various fields, including chemistry and biomedicine. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.
Scientific Research Applications
- 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE exhibits antibacterial properties. Researchers have explored its potential as an antimicrobial agent, particularly against Gram-positive bacteria. Investigations into its mechanism of action and efficacy against specific pathogens are ongoing .
- This compound is structurally related to fosfomycin, a well-known antibiotic. Fosfomycin is used clinically to treat urinary tract infections. Researchers have studied the analog’s similarity to fosfomycin and its potential as a novel antibiotic .
- Biofilms, which are communities of microorganisms adhering to surfaces, can cause persistent infections. 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE has been investigated for its ability to inhibit biofilm formation. Understanding its impact on biofilm-related diseases is crucial .
- Scientists use this compound as a biochemical tool in proteomics research. Its interactions with proteins and enzymes provide insights into cellular processes. Researchers study its effects on protein function, stability, and post-translational modifications .
- 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE has been investigated for its impact on cell growth and metabolism. Strategies include optimizing fermentation conditions and gene circuits to enhance production. It may find applications in biotechnology and metabolic engineering .
- Due to its hydroxyl groups, this compound can chelate metal ions. Researchers explore its potential as a metal-binding agent in environmental remediation, catalysis, and metal extraction processes .
Antibacterial Activity
Fosfomycin Analog
Biofilm Inhibition
Proteomics Research
Cell Growth and Metabolism
Chelation and Metal Ion Binding
properties
IUPAC Name |
3-hydroxy-2-(1-hydroxypropyl)-6-methylpyran-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-6(10)9-8(12)7(11)4-5(2)13-9/h4,6,10,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBPWWUGZZYXOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)C=C(O1)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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